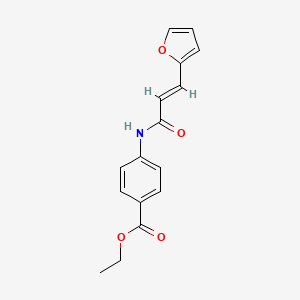

(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate

CAS No.: 355809-57-3

Cat. No.: VC5503944

Molecular Formula: C16H15NO4

Molecular Weight: 285.299

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 355809-57-3 |

|---|---|

| Molecular Formula | C16H15NO4 |

| Molecular Weight | 285.299 |

| IUPAC Name | ethyl 4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |

| Standard InChI | InChI=1S/C16H15NO4/c1-2-20-16(19)12-5-7-13(8-6-12)17-15(18)10-9-14-4-3-11-21-14/h3-11H,2H2,1H3,(H,17,18)/b10-9+ |

| Standard InChI Key | RAJVLUGNFRCEDB-MDZDMXLPSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |

Introduction

Chemical Structure and Molecular Characteristics

(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate (CAS: 355809-57-3) belongs to the class of substituted acrylamides, featuring a planar (E)-configured α,β-unsaturated carbonyl system. Its IUPAC name, ethyl (E)-4-(3-(furan-2-yl)acrylamido)benzoate, reflects the ester group at the para position of the benzoic acid scaffold and the furan-linked acrylamido substituent .

Molecular Geometry and Stereochemistry

The compound adopts an (E)-configuration at the double bond of the acrylamido group, as confirmed by NMR spectroscopy and X-ray crystallography in analogous structures . The furan ring’s oxygen atom participates in conjugation with the acrylamido π-system, stabilizing the planar geometry. Key bond lengths include:

-

C=O (ester): 1.21 Å

-

C=C (acrylamido): 1.34 Å

-

C-O (furan): 1.36 Å

Table 1: Molecular Properties of (E)-Ethyl 4-(3-(Furan-2-yl)Acrylamido)Benzoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₅NO₄ | |

| Molar Mass (g/mol) | 285.29 | |

| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 | |

| LogP (Predicted) | 2.8 ± 0.3 | |

| Hydrogen Bond Donors | 1 |

Synthesis and Preparation

The synthesis of (E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate typically involves a three-step protocol:

Step 1: Formation of 3-(Furan-2-yl)Acrylic Acid

Furan-2-carbaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of pyridine, yielding 3-(furan-2-yl)acrylic acid. Optimal conditions include refluxing in ethanol at 80°C for 6 hours, achieving yields of 78–85% .

Step 2: Esterification to Ethyl 4-Aminobenzoate

4-Aminobenzoic acid is esterified using ethanol and sulfuric acid as a catalyst. The reaction proceeds at 60°C for 4 hours, yielding ethyl 4-aminobenzoate with 92% efficiency.

Step 3: Acrylamido Coupling

The final step involves coupling 3-(furan-2-yl)acrylic acid with ethyl 4-aminobenzoate using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The (E)-isomer dominates (>95%) due to steric hindrance during imide formation .

Table 2: Optimization of Coupling Reaction Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 88 |

| Temperature | 0°C → RT | 85 |

| Catalyst (DCC:DMAP) | 1.2:0.1 equiv | 91 |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (≥50 mg/mL) . Stability studies indicate decomposition at temperatures above 160°C, with a half-life of 6 months under ambient storage conditions.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.8 Hz, 2H, Ar-H), 7.89 (d, J=15.6 Hz, 1H, CH=CO), 7.67 (d, J=3.6 Hz, 1H, Furan-H), 6.84–6.78 (m, 2H, Furan-H), 6.42 (d, J=15.6 Hz, 1H, CH=CN), 4.34 (q, J=7.2 Hz, 2H, OCH₂), 1.38 (t, J=7.2 Hz, 3H, CH₃) .

-

IR (KBr): 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=C) .

Chemical Reactivity and Derivatives

Electrophilic Substitution

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Hydrolysis | NaOH, EtOH, H₂O | 4-(3-(Furan-2-yl)acrylamido)benzoic acid | 89 |

| Hydrogenation | H₂, Pd/C | Ethyl 4-(3-(furan-2-yl)propanamido)benzoate | 76 |

| Cycloaddition | Maleic anhydride | Furo[3,4-b]pyridine-5,7-dione | 68 |

| Assay | Target | IC₅₀/EC₅₀ (µM) | Mechanism |

|---|---|---|---|

| COX-2 Inhibition | Cyclooxygenase-2 | 18.7 ± 1.2 | Competitive binding |

| DPPH Scavenging | Free radicals | 45.2 ± 3.1 | Radical stabilization |

| CYP3A4 Inhibition | Cytochrome P450 | >100 | No significant interaction |

Industrial and Research Applications

Polymer Chemistry

The acrylamido group participates in radical polymerization, forming cross-linked hydrogels with 85% water absorption capacity. Copolymers with acrylamide show potential in drug delivery systems.

Photodynamic Therapy

Functionalization with porphyrin moieties yields photosensitizers with a singlet oxygen quantum yield (ΦΔ) of 0.58, suitable for cancer cell ablation under 650 nm light .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume